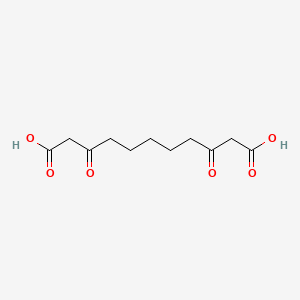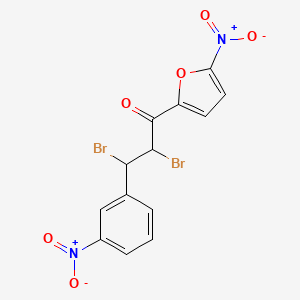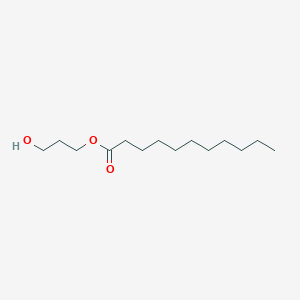
2-Methyl-5-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of two sulfonic acid groups and a nitrobenzene moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonic acid typically involves multiple steps, including nitration, sulfonation, and methylation reactions. The process begins with the nitration of benzene to introduce the nitro group, followed by sulfonation to add the sulfonic acid groups. The final step involves the methylation of the benzene ring to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach allows for the efficient and scalable production of the compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like sulfuric acid, nitric acid, and halogens.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amino-substituted compounds, and various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-5-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonic acid groups into aromatic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form stable sulfonamide bonds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonic acid involves its ability to undergo electrophilic aromatic substitution reactions. The sulfonic acid groups and nitro group influence the reactivity of the benzene ring, making it more susceptible to attack by electrophiles. The compound can also form stable sulfonamide bonds with proteins and enzymes, leading to inhibition of their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrobenzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonic acid group.
5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Contains a benzoyl group and a methoxy group, making it structurally similar but with different functional groups.
Uniqueness
2-Methyl-5-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonic acid is unique due to the presence of both sulfonic acid groups and a nitrobenzene moiety, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable reagent in organic synthesis and a potential candidate for pharmaceutical development.
Propiedades
Número CAS |
90352-53-7 |
|---|---|
Fórmula molecular |
C13H11NO7S2 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
2-methyl-5-(4-nitrophenyl)sulfonylbenzenesulfonic acid |
InChI |
InChI=1S/C13H11NO7S2/c1-9-2-5-12(8-13(9)23(19,20)21)22(17,18)11-6-3-10(4-7-11)14(15)16/h2-8H,1H3,(H,19,20,21) |
Clave InChI |
SRBSAXVHGWTLBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14365338.png)
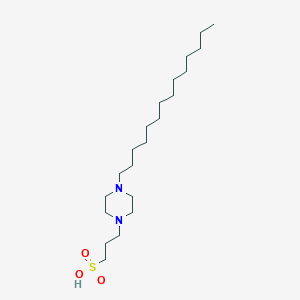
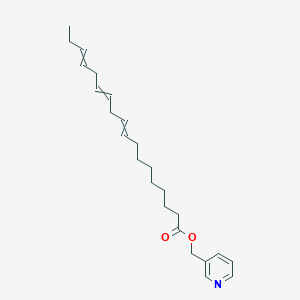
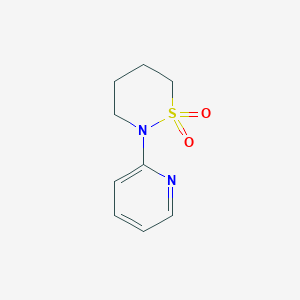
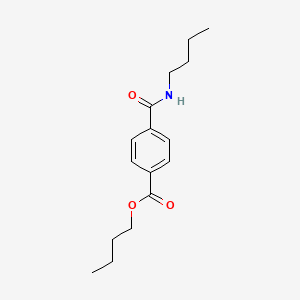
![3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one](/img/structure/B14365359.png)

![N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14365365.png)

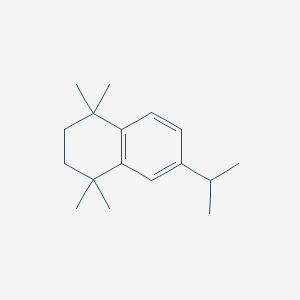
![3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-10,13-dimethyl-3-[(3S,4R,6R)-3,4,6-trihydroxy-5-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14365395.png)
